

physicochemical characteristics of MOCA (CAS 101-14-4)

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Compound of Interest

Compound Name: 4,4'-Methylenebis(2-chloroaniline)

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An In-depth Technical Guide to the Physicochemical Characteristics of MOCA (CAS 101-14-4)

Authored by: Gemini, Senior Application Scientist

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known by the acronym MOCA, is a synthetic aromatic amine with the CAS Registry Number 101-14-4.^[1] For decades, MOCA has been a cornerstone in the polymer industry, primarily utilized as a high-performance curing agent, or cross-linker, for polyurethane elastomers and epoxy resins.^{[1][2][3]} Its application imparts exceptional physical and mechanical properties to the final polymer products, which include everything from industrial rollers and military hardware to sport boots and electronic components.^{[2][4]}

Despite its industrial utility, MOCA is a substance of significant toxicological concern. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans, with chronic exposure linked to bladder cancer.^{[5][6][7]} Consequently, a profound understanding of its physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for ensuring safe handling, developing accurate analytical and monitoring methods, and managing its environmental fate.

This guide provides a comprehensive, in-depth analysis of the core physicochemical properties of MOCA, designed for researchers, toxicologists, and drug development professionals who require a detailed and authoritative understanding of this compound. We will explore its

structural attributes, solubility, stability, and spectral properties, grounding the discussion in the causality behind these characteristics and their practical implications.

Chemical Identity and Structure

MOCA's chemical identity is defined by its unique structure: two 2-chloroaniline moieties linked by a methylene bridge.^[1] This structure dictates its chemical behavior and physical properties.

- IUPAC Name: 4,4'-Methylenebis(2-chloroaniline)^[8]
- Synonyms: MBOCA, 3,3'-Dichloro-4,4'-diaminodiphenylmethane, Bis(4-amino-3-chlorophenyl)methane, Curene 442, Bisamine^{[4][8][9]}
- Molecular Formula: $C_{13}H_{12}Cl_2N_2$ ^[2]
- Molecular Weight: 267.15 g/mol ^{[2][7]}

Caption: Chemical Structure of **4,4'-Methylenebis(2-chloroaniline)**.

Core Physicochemical Properties

The physical state and behavior of MOCA under various conditions are critical for its industrial application and for assessing exposure risks. Pure MOCA is a colorless crystalline solid, while technical-grade material typically appears as yellow to tan-colored pellets or flakes with a faint, amine-like odor.^{[4][7][8][10][11]}

Table 1: Summary of Key Physicochemical Properties of MOCA

Property	Value	Source(s)
Appearance	Colorless crystalline solid (pure); Tan pellets/flakes (technical)	[4][8][10]
Melting Point	100–110 °C (210–225 °F)	[8][11][12][13]
Boiling Point	202-214 °C at 0.3 mm Hg	[2][5]
Specific Gravity	1.44 g/cm ³ at 4 °C	[8][11][12][13]
Vapor Pressure	1.3 x 10 ⁻⁵ mm Hg at 60 °C; 3.7 x 10 ⁻⁶ mm Hg at 20 °C	[8][10]
Water Solubility	13.9 mg/L (Slightly soluble)	[8][13]
Log P (Octanol/Water)	3.94	[8]

The low vapor pressure indicates that MOCA is not highly volatile at room temperature.[10] However, industrial processes often involve heating MOCA to a molten state, which significantly increases the potential for aerosol and vapor generation, representing a primary inhalation exposure risk.[10][14] Its specific gravity of 1.44 demonstrates that it is denser than water and will sink.[11][12]

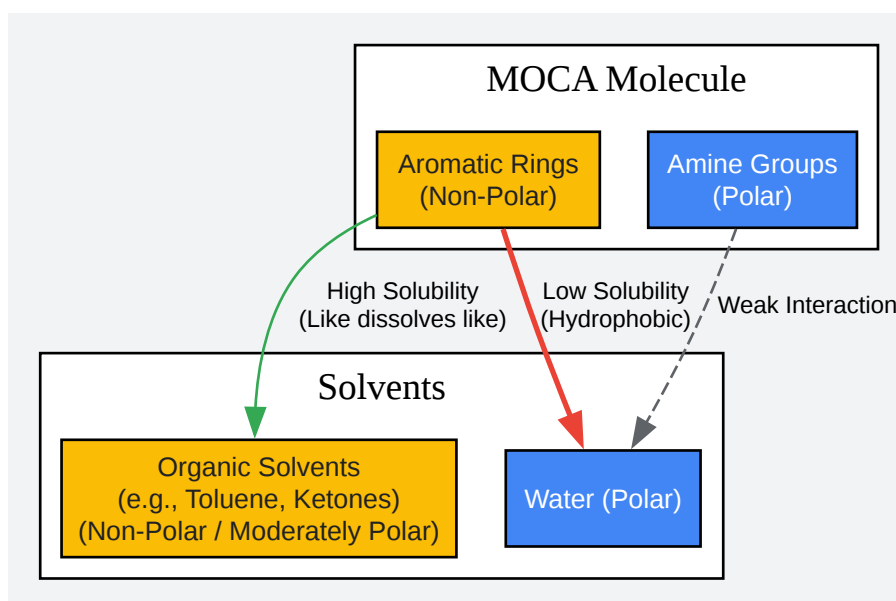
Solubility Profile: A Tale of Two Moieties

The solubility of a compound is dictated by the principle of "like dissolves like." MOCA's structure contains both non-polar (the two aromatic rings and methylene bridge) and polar (the two amine groups) components.

- **Water Solubility:** MOCA is only slightly soluble in water (13.9 mg/L).[8][13] The large, non-polar carbon-hydrogen framework dominates the molecule's character, making it hydrophobic. While the amine groups can participate in hydrogen bonding with water, their influence is insufficient to overcome the hydrophobicity of the bulk of the molecule.
- **Organic Solvent Solubility:** MOCA is very soluble in a wide range of organic solvents, including ketones, esters, alcohols, and aromatic hydrocarbons like benzene and toluene.[8][10] This high solubility is a direct result of favorable interactions between the non-polar

aspects of MOCA and the non-polar or moderately polar organic solvents.[15] This property is fundamental to its use in polyurethane production, where it is mixed into liquid polyol blends.[3]

The octanol-water partition coefficient (Log P) of 3.94 provides a quantitative measure of its lipophilicity, confirming its strong preference for non-polar environments over aqueous ones.[8] This high lipophilicity is also a key factor in its toxicological profile, as it facilitates absorption through the skin, a major route of occupational exposure.[6]



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Caption: "Like Dissolves Like" principle applied to MOCA's solubility.

Stability and Reactivity

From a practical standpoint, understanding MOCA's stability is crucial for safe storage and handling.

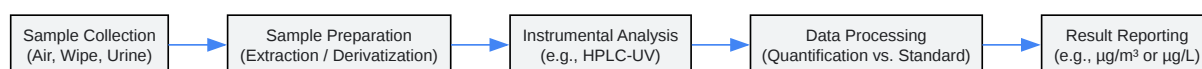
- **Thermal Stability:** MOCA is stable under standard conditions.[2] However, it undergoes an exothermic and self-sustaining decomposition reaction when heated to temperatures above 200°C (392°F).[2][12] In a closed or poorly ventilated container, the pressure buildup from this decomposition can be rapid enough to cause an explosion.[2][12] For this reason, the safe maximum operating temperature for molten MOCA processes is recommended to be around 140°C (285°F).[14]

- **Chemical Reactivity:** As an aromatic amine, MOCA is a weak base.[7][12] It is incompatible with strong oxidizing agents.[2] The amine groups are the primary sites of reactivity, which is exploited in its role as a curing agent where they react with isocyanate groups to form the polyurethane polymer matrix.
- **Degradation:** In the environment, MOCA can be gradually broken down by sunlight (photodegradation) and by microorganisms in soil and water. When heated to decomposition, it can release toxic fumes, including hydrochloric acid and nitrogen oxides.

Spectral Data and Analytical Considerations

The identification and quantification of MOCA, particularly in biological and environmental samples, rely on instrumental analysis. Spectroscopic data are fundamental to these methods.

Infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral data for MOCA have been reported and are used for its structural confirmation.[8] The Occupational Safety and Health Administration (OSHA) has historically used High-Performance Liquid Chromatography (HPLC) with UV detection for the analysis of MOCA in workplace air samples.[10] This choice is logical: HPLC is well-suited for semi-volatile, thermally sensitive compounds like MOCA, and the aromatic rings provide strong UV absorbance for sensitive detection.[10] Gas chromatography (GC) has also been employed, though it typically requires derivatization of the amine groups to improve volatility and thermal stability.[10]



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Caption: A generalized workflow for the analysis of MOCA exposure.

Conclusion

MOCA (CAS 101-14-4) is a compound of stark contrasts. Its physicochemical properties—high melting point, low volatility, and excellent solubility in organic solvents—make it an effective and widely used curing agent in the polymer industry.[2][10] However, these same properties, combined with its high lipophilicity and demonstrated carcinogenicity, necessitate stringent

control measures to prevent human exposure.[6][7] Its thermal instability above 200°C presents a significant physical hazard if not properly managed.[2] For scientists and professionals, a thorough and nuanced understanding of these characteristics is the foundation for developing safer handling protocols, creating sensitive analytical methods for exposure monitoring, and ultimately mitigating the risks associated with this industrially vital but hazardous chemical.

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